

Early Clinical Trial Results of AZD8330 in Solid Tumors: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for **AZD8330** (ARRY-424704), a selective, orally administered inhibitor of MEK1/2, in patients with advanced solid tumors. The information is compiled from publicly available data from the first-in-human, phase I, dose-finding study, NCT00454090.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial phase I clinical trial of **AZD8330**.

Table 1: Dose Escalation and Maximum Tolerated Dose (MTD)

Dosing Schedule	Number of Cohorts	Dose Range	Maximum Tolerated Dose (MTD)
Once-Daily (OD) & Twice-Daily (BID)	11	0.5 mg to 60 mg OD	20 mg BID[1][2]

Table 2: Most Frequent Treatment-Related Adverse Events



Adverse Event	Number of Patients (N=82)	Percentage
Acneiform Dermatitis	13	16%[1]
Fatigue	11	13%[1]
Diarrhea	11	13%[1]
Vomiting	9	11%[1]

Table 3: Dose-Limiting Toxicities (DLTs)

Dose Cohort	Type of DLT	Number of Patients with DLT
40 mg OD	Mental Status Changes	2 of 9[1][2]
60 mg OD	Mental Status Changes	1 of 3[1][2]
20 mg BID	Rash	1 of 9[1][2]

Table 4: Pharmacokinetic Profile

Dose Range (OD)	Key Pharmacokinetic Finding
0.5 mg - 60 mg	Exposure (AUC) increased approximately proportionally with the dose.[1]

Specific Cmax, Tmax, and AUC values for each cohort were not available in the public abstract.

Table 5: Pharmacodynamic Response

Dose Level	Pharmacodynamic Effect	
≥ 3 mg	Dose-dependent modulation of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) was observed.[1]	

Table 6: Preliminary Clinical Efficacy in Advanced Solid Tumors



Response Evaluation Criteria in Solid Tumors (RECIST)	Number of Patients (N=82)	Percentage	Additional Details
Partial Response (PR)	1	~1%	Patient with malignant melanoma.[1]
Stable Disease (SD)	32	39%[1]	22 of these patients had stable disease for over 3 months.[1]

Experimental Protocols Study Design and Patient Population

This was a phase I, open-label, non-randomized, parallel assignment, dose-escalation study (NCT00454090) conducted in patients with advanced malignancies.[1][3]

- Inclusion Criteria: Patients with cancer refractory to standard therapies or for which no standard therapy existed.[3]
- Exclusion Criteria: Patients who had received radiotherapy, biological therapy, or chemotherapy within 21 days prior to the study, participated in another investigational drug study within 30 days, or had unstable brain metastases/spinal cord compression.[3]

Dosing Regimen

Patients received oral **AZD8330** in one of two schedules: once-daily (OD) or twice-daily (BID). The starting dose was 0.5 mg, with subsequent dose escalations in new patient cohorts until a non-tolerated dose was identified.[1] The dosing regimen included an initial single dose on day 1, followed by a 7-day washout period, and then continuous dosing from day 8 onwards.[1]

Pharmacodynamic Assessment: pERK Inhibition in PBMCs

A detailed protocol for the phosphorylated ERK (pERK) analysis in peripheral blood mononuclear cells (PBMCs) was not provided in the available literature. However, a general

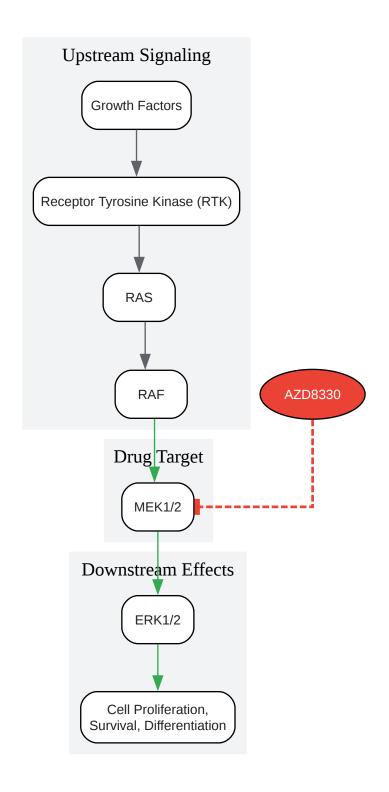


workflow for such an assay in a clinical trial setting is as follows:

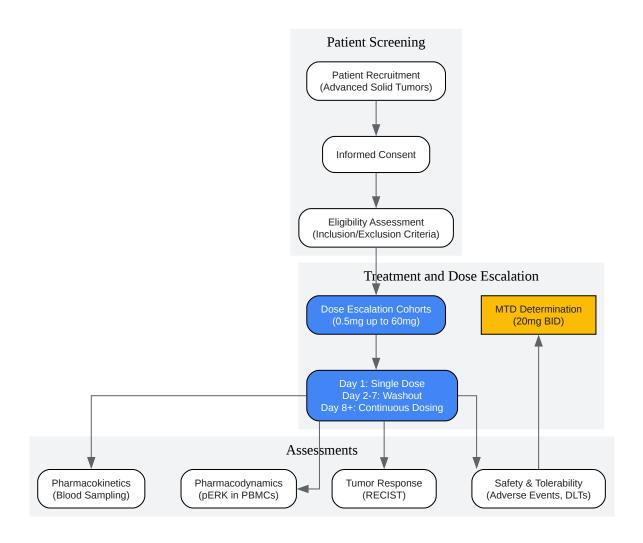
- Blood Collection: Whole blood samples are collected from patients at specified time points.
- PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- Cell Staining: The isolated PBMCs are stained with fluorescently-labeled antibodies specific for cell surface markers (to identify specific immune cell subsets) and for intracellular pERK.
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the levels of pERK within specific cell populations.

Visualizations Signaling Pathway of AZD8330









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